molecular formula C23H22N6O2 B11268903 5,7-dimethyl-3-(4-methylphenyl)-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

5,7-dimethyl-3-(4-methylphenyl)-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B11268903
M. Wt: 414.5 g/mol
InChI Key: ZAHKQVTVGCRIHO-UHFFFAOYSA-N
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Description

5,7-dimethyl-3-(4-methylphenyl)-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes multiple aromatic rings and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-3-(4-methylphenyl)-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Aromatic Substituents: The aromatic rings are introduced through electrophilic aromatic substitution reactions, often using Friedel-Crafts alkylation or acylation.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazolopyrimidine core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste production. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-3-(4-methylphenyl)-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,7-dimethyl-3-(4-methylphenyl)-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Pharmacology: Studies focus on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.

    Material Science: The compound’s unique electronic and structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-3-(4-methylphenyl)-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or activate specific transcription factors, resulting in altered gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific triazolopyrimidine core structure and the presence of multiple aromatic rings This structure imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

414.5 g/mol

IUPAC Name

1,3-dimethyl-8-(4-methylphenyl)-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C23H22N6O2/c1-14-9-11-16(12-10-14)19-24-25-22-28(13-17-8-6-5-7-15(17)2)18-20(29(19)22)26(3)23(31)27(4)21(18)30/h5-12H,13H2,1-4H3

InChI Key

ZAHKQVTVGCRIHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5C)C(=O)N(C(=O)N4C)C

Origin of Product

United States

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